molecular formula C8H11Cl2FN2 B2514191 3-(Azetidin-3-yl)-5-fluoropyridine;dihydrochloride CAS No. 2490375-49-8

3-(Azetidin-3-yl)-5-fluoropyridine;dihydrochloride

Cat. No.: B2514191
CAS No.: 2490375-49-8
M. Wt: 225.09
InChI Key: GQUZVYOWWLZLHI-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-5-fluoropyridine;dihydrochloride is a heterocyclic compound that features both an azetidine ring and a fluoropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-5-fluoropyridine undergoes various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the fluoropyridine moiety.

    Substitution: Both the azetidine and fluoropyridine rings can undergo substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.

Major Products

The major products formed from these reactions include various substituted azetidines and fluoropyridines, which can be further functionalized for specific applications .

Scientific Research Applications

3-(Azetidin-3-yl)-5-fluoropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-5-fluoropyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The fluoropyridine moiety enhances the compound’s binding affinity and specificity . These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-yl)-5-fluoropyridine is unique due to the combination of the azetidine and fluoropyridine moieties, which confer distinct chemical and biological properties. This combination enhances the compound’s stability, binding affinity, and specificity, making it a valuable tool in drug discovery and development .

Properties

IUPAC Name

3-(azetidin-3-yl)-5-fluoropyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2.2ClH/c9-8-1-6(2-11-5-8)7-3-10-4-7;;/h1-2,5,7,10H,3-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUZVYOWWLZLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC(=CN=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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